molecular formula C33H40O20 B1640179 Complanatoside B

Complanatoside B

Cat. No.: B1640179
M. Wt: 756.7 g/mol
InChI Key: YCXFPUHHUJNTNY-CUCHOISXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Complanatoside B is a flavonoid compound derived from the plant Phyllolobium chinense Fisch. It is known for its potential anti-inflammatory properties and has been the subject of various scientific studies due to its biological activities . The compound is characterized by its complex molecular structure, which includes multiple hydroxyl groups and glycosidic linkages.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Complanatoside B involves several steps, including glycosylation and hydroxylation reactions. The process typically starts with the extraction of the flavonoid aglycone from plant sources, followed by the attachment of sugar moieties through glycosylation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound is generally achieved through the extraction of the compound from Phyllolobium chinense Fisch using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Complanatoside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Complanatoside B has a wide range of applications in scientific research, including:

Mechanism of Action

Complanatoside B exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Complanatoside B is unique among flavonoids due to its specific glycosidic linkages and hydroxylation pattern. Similar compounds include:

This compound stands out due to its potent biological activities and unique molecular structure, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-46-14-6-15(37)19-16(7-14)49-26(12-2-4-13(5-3-12)48-30-25(43)23(41)20(38)17(8-34)50-30)27(22(19)40)52-31-28(24(42)21(39)18(9-35)51-31)53-32-29(44)33(45,10-36)11-47-32/h2-7,17-18,20-21,23-25,28-32,34-39,41-45H,8-11H2,1H3/t17-,18-,20-,21-,23+,24+,25-,28-,29+,30-,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXFPUHHUJNTNY-CUCHOISXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(CO4)(CO)O)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@](CO4)(CO)O)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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